D-Ribose-13C-4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

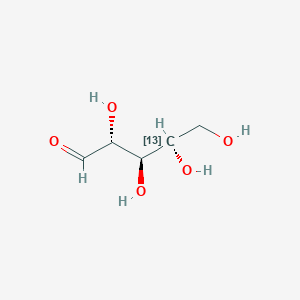

2D Structure

3D Structure

Properties

Molecular Formula |

C5H10O5 |

|---|---|

Molecular Weight |

151.12 g/mol |

IUPAC Name |

(2R,3R,4R)-2,3,4,5-tetrahydroxy(413C)pentanal |

InChI |

InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4+,5-/m0/s1/i4+1 |

InChI Key |

PYMYPHUHKUWMLA-NVOUMLGNSA-N |

Isomeric SMILES |

C([13C@H]([C@H]([C@H](C=O)O)O)O)O |

Canonical SMILES |

C(C(C(C(C=O)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Commercial Availability and Application of D-Ribose-13C-4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of D-Ribose-13C-4, a stable isotope-labeled sugar crucial for metabolic research and drug development. This document details commercially available sources, provides representative experimental protocols for its synthesis and use in metabolic labeling studies, and visualizes key experimental workflows.

Commercial Availability of 13C-Labeled D-Ribose

D-Ribose labeled with carbon-13 (¹³C) is a vital tracer for metabolic flux analysis, allowing researchers to track the fate of ribose through various biochemical pathways. Several suppliers offer D-Ribose with different ¹³C labeling patterns. While "this compound" specifically indicates labeling at four carbon positions, suppliers often provide uniformly labeled (U-¹³C₅) or other multi-labeled variants that serve a similar purpose in metabolic tracing. The following table summarizes the specifications of commercially available ¹³C-labeled D-Ribose from prominent suppliers.

| Supplier | Product Name | Catalog Number (Example) | Isotopic Purity | Chemical Purity | Molecular Weight |

| Sigma-Aldrich | D-Ribose-2,3,4,5-¹³C₄ | 798258 | 99 atom % ¹³C | 99% (CP) | 154.10 |

| Cambridge Isotope Laboratories, Inc. | D-Ribose (U-¹³C₅, 98%) | CLM-3652 | 98% | Not Specified | 155.09[1] |

| MedchemExpress | D-Ribose-¹³C₄ | HY-W018772S5 | Not Specified | Not Specified | Not Specified |

| Eurisotop | D-RIBOSE (2,3,4,5-¹³C₄, 99%) | CLM-4830-PK | 99% | Not Specified | 154.1 |

Note: Availability and pricing are subject to change and may require a quote from the supplier.

Experimental Protocols

Representative Chemoenzymatic Synthesis of ¹³C-Labeled D-Ribose

The synthesis of specifically labeled sugars like D-Ribose-¹³C₄ often involves a combination of chemical and enzymatic steps. While a precise, publicly detailed protocol for D-Ribose-¹³C₄ is proprietary to manufacturers, a generalizable chemoenzymatic approach can be outlined based on established methodologies for synthesizing isotopomers of D-ribose. This representative protocol illustrates the key steps.

Objective: To synthesize D-Ribose labeled with ¹³C at specific positions from a simpler labeled precursor.

Materials:

-

¹³C-labeled precursor (e.g., [¹³C]-formaldehyde or [¹³C]-cyanide)

-

Appropriate unlabeled sugar precursor (e.g., D-arabinose)

-

Enzymes (e.g., transketolase, aldolase)

-

Reaction buffers and cofactors (e.g., thiamine pyrophosphate (TPP), ATP, NADH)

-

Purification reagents and chromatography columns (e.g., ion-exchange, size-exclusion)

-

Analytical instruments for verification (e.g., NMR, Mass Spectrometer)

Methodology:

-

Preparation of Labeled Precursor: A small, ¹³C-labeled molecule is either procured commercially or synthesized. For instance, a two-carbon fragment can be prepared that is ¹³C-labeled.

-

Enzymatic Carbon-Carbon Bond Formation:

-

An enzyme such as transketolase, which transfers a two-carbon ketol group, can be used to react the ¹³C-labeled two-carbon unit with a suitable acceptor molecule, such as a three-carbon aldose phosphate.

-

Alternatively, an aldolase can be used to catalyze the condensation of a ¹³C-labeled dihydroxyacetone phosphate with a glyceraldehyde-3-phosphate molecule.

-

-

Chain Elongation and Isomerization: A series of enzymatic reactions, potentially involving isomerases and epimerases, are employed to build the five-carbon backbone of ribose and to achieve the correct stereochemistry.

-

Dephosphorylation: If phosphorylated intermediates are used, a phosphatase enzyme is introduced to remove the phosphate groups, yielding the final D-Ribose product.

-

Purification: The reaction mixture is purified using a combination of chromatographic techniques. Ion-exchange chromatography can be used to remove charged molecules like nucleotides and cofactors, followed by size-exclusion or preparative HPLC to isolate the ¹³C-labeled D-Ribose.

-

Verification: The final product is rigorously analyzed to confirm its identity, purity, and the position of the ¹³C labels. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the primary method for determining the exact location of the ¹³C atoms, while Mass Spectrometry (MS) confirms the molecular weight and isotopic enrichment.

Metabolic Labeling of Mammalian Cells with D-Ribose-¹³C₄

This protocol describes a typical workflow for tracing the metabolism of D-Ribose-¹³C₄ in cultured mammalian cells, followed by analysis of isotopic enrichment in RNA-derived ribose.

Objective: To determine the incorporation of ¹³C from D-Ribose-¹³C₄ into the ribose component of cellular RNA.

Materials:

-

Mammalian cell line of interest

-

Complete cell culture medium (e.g., DMEM, RPMI-1640)

-

D-Ribose-¹³C₄

-

Phosphate-buffered saline (PBS), ice-cold

-

Cell scrapers

-

Reagents for RNA extraction (e.g., TRIzol or commercial kit)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Derivatization agent (e.g., hydroxylamine hydrochloride, propionic anhydride)

-

Gas chromatograph-mass spectrometer (GC-MS)

Methodology:

-

Cell Culture and Labeling:

-

Culture mammalian cells to the desired confluency in standard culture medium.

-

Prepare the labeling medium by supplementing the base medium with D-Ribose-¹³C₄ at a final concentration typically ranging from 1 to 10 mM. The standard glucose concentration may be reduced to encourage ribose uptake and metabolism.

-

Remove the standard medium, wash the cells once with PBS, and replace it with the labeling medium.

-

Incubate the cells for a predetermined period (e.g., 6, 12, or 24 hours) to allow for the uptake and metabolism of the labeled ribose.

-

-

Cell Harvesting and Quenching:

-

Aspirate the labeling medium and wash the cells twice with ice-cold PBS to remove any remaining extracellular label.

-

Immediately add a quenching solution (e.g., ice-cold 80% methanol) to arrest metabolic activity.

-

Scrape the cells and collect the cell suspension in a microcentrifuge tube.

-

Centrifuge at a low speed to pellet the cells and extract the metabolites in the supernatant for separate analysis if desired. For this protocol, we proceed with the cell pellet for RNA extraction.

-

-

RNA Extraction and Hydrolysis:

-

Extract total RNA from the cell pellet using a standard method like TRIzol reagent or a commercial RNA purification kit.

-

Quantify the extracted RNA.

-

To hydrolyze the RNA and release the ribose moieties, add 6N HCl to the purified RNA and incubate at 100°C for 2 hours.

-

Neutralize the hydrolysate with NaOH.

-

Dry the sample completely under a stream of nitrogen or using a vacuum concentrator.

-

-

Derivatization for GC-MS Analysis:

-

The dried ribose must be derivatized to make it volatile for GC-MS analysis. A common method is aldonitrile pentapropionate derivatization.

-

Add a solution of hydroxylamine hydrochloride in pyridine to the dried sample and heat to form the oxime.

-

Add propionic anhydride and heat again to complete the derivatization.

-

-

GC-MS Analysis:

-

Inject the derivatized sample into the GC-MS system.

-

The gas chromatograph separates the derivatized ribose from other components.

-

The mass spectrometer detects the derivatized ribose and its isotopologues (molecules with different numbers of ¹³C atoms).

-

Analyze the mass spectra to determine the mass isotopomer distribution (MID) of the ribose fragments. The MID reveals the extent of ¹³C incorporation from the D-Ribose-¹³C₄ tracer.

-

Visualizations

The following diagrams illustrate key conceptual and experimental workflows related to the use of D-Ribose-¹³C₄.

Caption: Metabolic fate of D-Ribose-¹³C₄ via the Pentose Phosphate Pathway.

Caption: Workflow for a ¹³C-Ribose metabolic labeling experiment.

References

The Role of D-Ribose-13C-4 in Metabolic Pathway Analysis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of D-Ribose-13C-4 in metabolic pathway analysis. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights required to effectively utilize this stable isotope tracer in their studies. By tracing the metabolic fate of the 13C label at the fourth carbon position of D-ribose, investigators can gain a nuanced understanding of the dynamics of the pentose phosphate pathway (PPP) and its interplay with other central carbon metabolism pathways. This guide delves into the core principles of 13C-metabolic flux analysis (13C-MFA), details experimental protocols, presents data in a structured format, and provides visualizations of key metabolic pathways and workflows.

Introduction to this compound and Metabolic Flux Analysis

Stable isotope tracing has become an indispensable tool in the quantitative analysis of metabolic networks.[1] By introducing a substrate labeled with a stable isotope, such as 13C, into a biological system, researchers can track the incorporation of the isotope into downstream metabolites. This enables the elucidation of active metabolic pathways and the quantification of the rates (fluxes) of the reactions within these pathways.[2]

D-Ribose, a five-carbon sugar, is a central metabolite in all living organisms, primarily known as a key component of nucleotides (ATP, GTP, etc.) and nucleic acids (RNA).[3] The pentose phosphate pathway is the primary route for the synthesis and interconversion of pentoses.[4] The use of position-specific labeled ribose, such as this compound, offers a powerful approach to dissect the complex, bidirectional reactions of the non-oxidative PPP.

1.1. The Significance of Positional Labeling

The specific position of the 13C label on the ribose molecule is critical for resolving ambiguous pathway contributions. When this compound enters the cellular metabolic network, the 13C atom is transferred to other molecules in a predictable manner by the enzymes of the PPP, namely transketolase and transaldolase. By analyzing the mass isotopomer distributions (MIDs) of key metabolites, it is possible to infer the relative activities of different pathways.[5]

1.2. Applications in Research and Drug Development

The insights gained from this compound tracing are valuable in various research and development contexts:

-

Oncology: Cancer cells often exhibit altered glucose metabolism, with increased reliance on the PPP to support rapid proliferation and combat oxidative stress.[6] Tracing with this compound can help to identify metabolic vulnerabilities that can be targeted for therapeutic intervention.

-

Neuroscience: The brain has a high metabolic rate, and understanding neuronal and glial metabolism is crucial for studying neurodegenerative diseases.

-

Immunology: Immune cell activation and function are tightly linked to metabolic reprogramming. This compound can be used to study the metabolic shifts that occur during an immune response.[7]

-

Drug Development: By providing a detailed picture of a drug's effect on cellular metabolism, this compound can aid in mechanism-of-action studies, target validation, and the identification of off-target effects.[8][9]

Metabolic Fate of this compound

Upon entering the cell, D-Ribose is phosphorylated to Ribose-5-phosphate (R5P). The 13C label at the C4 position of R5P then serves as a tracer for the reactions of the pentose phosphate pathway.

2.1. Non-Oxidative Pentose Phosphate Pathway

The non-oxidative PPP consists of a series of reversible reactions that interconvert pentose phosphates and glycolytic intermediates. The key enzymes are transketolase and transaldolase, which catalyze the transfer of two- and three-carbon units, respectively.

The metabolic fate of the 13C label from [4-13C]Ribose-5-phosphate is as follows:

-

Transketolase Reaction 1: R5P is converted to Xylulose-5-phosphate (Xu5P). In this reaction, the C4 of R5P becomes the C4 of Xu5P. Transketolase then transfers a two-carbon unit (C1 and C2) from Xu5P to R5P, yielding Sedoheptulose-7-phosphate (S7P) and Glyceraldehyde-3-phosphate (G3P). The 13C label from [4-13C]Xu5P will be retained at the C4 position of the remaining G3P.

-

Transaldolase Reaction: Transaldolase transfers a three-carbon unit (C1-C3) from S7P to G3P, producing Fructose-6-phosphate (F6P) and Erythrose-4-phosphate (E4P). The 13C label at C4 of the incoming G3P will not be transferred and will remain in the resulting E4P at the C2 position.

-

Transketolase Reaction 2: Transketolase transfers a two-carbon unit from another molecule of Xu5P to E4P, generating F6P and G3P. The 13C label at C2 of E4P will be retained in the resulting F6P at the C4 position.

2.2. Entry into Glycolysis and the TCA Cycle

The Fructose-6-phosphate and Glyceraldehyde-3-phosphate produced in the non-oxidative PPP can then enter the glycolytic pathway. The 13C label from this compound will consequently appear in glycolytic intermediates such as pyruvate and lactate, and subsequently in metabolites of the Tricarboxylic Acid (TCA) cycle.[10]

Diagram: Metabolic Fate of this compound

Caption: Metabolic fate of the 13C label from this compound.

Experimental Protocols

A generalized protocol for a stable isotope tracing experiment with this compound is provided below. This protocol should be optimized for the specific cell line or biological system under investigation.

3.1. Materials

-

This compound (ensure high isotopic purity)

-

Cell culture medium appropriate for the experimental system

-

Dialyzed fetal bovine serum (dFBS) to minimize background from unlabeled ribose

-

Phosphate-buffered saline (PBS)

-

Quenching solution (e.g., -80°C methanol)

-

Extraction solvent (e.g., 80:20 methanol:water)

-

Internal standards for quantification

-

GC-MS or LC-MS/MS system

3.2. Experimental Workflow

Diagram: Experimental Workflow for this compound Tracing

Caption: General experimental workflow for 13C tracing studies.

3.3. Detailed Methodology

-

Cell Culture:

-

Culture cells to the desired confluency in standard growth medium.

-

For adherent cells, seed them in multi-well plates. For suspension cells, use appropriate culture flasks.

-

Ensure a sufficient number of cells for robust metabolite detection (typically >1 million cells per sample).

-

-

Tracer Introduction:

-

Prepare the labeling medium by supplementing the base medium with this compound at a concentration that is appropriate for the experimental goals and the metabolic characteristics of the cells. A common starting point is to replace the unlabeled glucose or ribose in the medium with the labeled tracer.

-

Remove the standard growth medium and wash the cells once with pre-warmed PBS.

-

Add the pre-warmed labeling medium to the cells.

-

-

Incubation:

-

Incubate the cells in the labeling medium for a time course that allows for the labeling to reach a steady state in the metabolites of interest. This can range from minutes to hours, depending on the metabolic flux rates. A time-course experiment is recommended to determine the optimal labeling duration.[1]

-

-

Quenching:

-

To halt all enzymatic activity and preserve the metabolic state of the cells, rapidly quench the metabolism.

-

For adherent cells, aspirate the labeling medium and immediately add ice-cold quenching solution (e.g., -80°C methanol).

-

For suspension cells, rapidly centrifuge the cells and resuspend the pellet in the cold quenching solution.

-

-

Metabolite Extraction:

-

Extract the metabolites from the quenched cells. A common method is to use a cold solvent mixture such as 80% methanol.[11]

-

Scrape the adherent cells in the extraction solvent. For suspension cells, lyse the cell pellet in the extraction solvent.

-

Vortex the samples and centrifuge to pellet the cell debris.

-

Collect the supernatant containing the metabolites.

-

-

Sample Preparation for GC-MS/MS Analysis:

-

Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

-

Derivatize the dried metabolites to increase their volatility for GC-MS analysis. A common derivatization agent is N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).[12]

-

-

GC-MS/MS or LC-MS/MS Analysis:

-

Analyze the derivatized samples using a GC-MS/MS or LC-MS/MS system. The choice of analytical platform will depend on the specific metabolites of interest. LC-MS/MS is often preferred for the analysis of sugar phosphates.[13]

-

Develop a robust chromatographic method to separate the metabolites of interest.

-

Set up the mass spectrometer to acquire data in a way that allows for the determination of the mass isotopomer distributions of the target metabolites.

-

-

Data Analysis:

-

Process the raw analytical data to obtain the mass isotopomer distributions for each metabolite of interest.

-

Correct the raw data for the natural abundance of 13C.

-

Use the corrected mass isotopomer distributions to calculate metabolic flux ratios or to fit the data to a metabolic model to quantify absolute flux values.

-

Data Presentation and Interpretation

The primary data generated from a this compound tracing experiment is the mass isotopomer distribution (MID) for various metabolites. This data is typically presented in tables for clear comparison between different experimental conditions.

4.1. Example Quantitative Data

Disclaimer: The following tables contain hypothetical data for illustrative purposes, as specific quantitative data for this compound was not available in the public domain at the time of this writing. The data is presented to demonstrate the expected format and the type of insights that can be gained.

Table 1: Mass Isotopomer Distribution of Key Metabolites in Control vs. Treated Cells

| Metabolite | Isotopomer | Control (%) | Treated (%) |

| Ribose-5-Phosphate | M+0 | 5.0 | 5.0 |

| M+1 (from 13C4) | 95.0 | 95.0 | |

| Fructose-6-Phosphate | M+0 | 80.0 | 70.0 |

| M+1 (from 13C4) | 15.0 | 25.0 | |

| M+2 | 5.0 | 5.0 | |

| Lactate | M+0 | 85.0 | 75.0 |

| M+1 (from 13C1) | 10.0 | 20.0 | |

| M+2 | 5.0 | 5.0 |

Interpretation of Table 1: In this hypothetical example, the "Treated" condition shows a higher fractional enrichment of the M+1 isotopomer in both Fructose-6-Phosphate and Lactate. This suggests that under the treated condition, there is an increased flux of carbon from ribose into the glycolytic pathway.

Table 2: Calculated Metabolic Flux Ratios

| Flux Ratio | Control | Treated |

| PPP Flux / Glycolysis | 0.15 | 0.30 |

| Non-oxidative PPP (forward) / Non-oxidative PPP (reverse) | 1.2 | 2.5 |

Interpretation of Table 2: The calculated flux ratios from the mass isotopomer data in this example would indicate that the "Treated" condition leads to a significant increase in the relative flux through the pentose phosphate pathway compared to glycolysis. Furthermore, the directionality of the non-oxidative PPP is shifted towards the production of glycolytic intermediates.

Visualization of Logical Relationships

Understanding the workflow and the decision-making process is crucial for designing and interpreting metabolic flux experiments.

Diagram: Decision-Making Workflow for 13C-MFA

Caption: A logical workflow for designing and conducting 13C-MFA experiments.

Conclusion

This compound is a valuable tool for dissecting the complexities of the pentose phosphate pathway and its connections to central carbon metabolism. By carefully designing and executing stable isotope tracing experiments, researchers can obtain high-resolution data on metabolic fluxes, providing critical insights into cellular physiology in health and disease. This technical guide provides a framework for understanding the principles, methodologies, and data interpretation associated with the use of this compound, empowering scientists and drug development professionals to leverage this powerful technique in their research endeavors. As analytical technologies continue to advance, the application of position-specific labeled tracers like this compound will undoubtedly play an increasingly important role in advancing our understanding of cellular metabolism.

References

- 1. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]

- 3. D-Ribose (U-¹³Câ , 98%) - Cambridge Isotope Laboratories, CLM-3652-0.1MG [isotope.com]

- 4. The return of metabolism: biochemistry and physiology of the pentose phosphate pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.physiology.org [journals.physiology.org]

- 6. researchgate.net [researchgate.net]

- 7. biorxiv.org [biorxiv.org]

- 8. Applications of metabolomics in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Metabolomics applications in Drug Development: Transforming Modern Medicine [arome-science.com]

- 10. researchgate.net [researchgate.net]

- 11. metabolomicsworkbench.org [metabolomicsworkbench.org]

- 12. researchgate.net [researchgate.net]

- 13. Proposing a validation scheme for 13C metabolite tracer studies in high-resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to D-Ribose and D-Ribose-13C-4: Key Differences and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key differences between D-Ribose and its stable isotope-labeled counterpart, D-Ribose-13C-4. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed information on their physicochemical properties, experimental applications, and roles in metabolic pathways.

Core Physicochemical Differences: A Quantitative Comparison

The primary distinction between D-Ribose and this compound lies in the isotopic composition of the carbon atoms within the ribose sugar backbone. In this compound, four of the five carbon atoms are the heavier, non-radioactive isotope ¹³C, whereas D-Ribose is composed of the naturally abundant ¹²C isotope. This isotopic substitution results in a measurable difference in molecular weight and is the foundation for its use as a tracer in metabolic studies. While most other physicochemical properties remain largely unchanged, this mass difference is detectable by mass spectrometry and influences the resonance frequencies observed in Nuclear Magnetic Resonance (NMR) spectroscopy.

| Property | D-Ribose | This compound | Citation |

| Molecular Formula | C₅H₁₀O₅ | ¹³C₄¹²CH₁₀O₅ | [1] |

| Molecular Weight | 150.13 g/mol | 154.10 g/mol | [1] |

| Appearance | White crystalline powder | White powder | [1] |

| Melting Point | 88-92 °C | 88-92 °C (decomposes) | [2] |

| Solubility | Soluble in water. Insoluble in ether. | Not explicitly stated, but expected to be similar to D-Ribose. | [2] |

| CAS Number | 50-69-1 | Not consistently available for this specific isotopologue | [1] |

| Isotopic Purity | Not Applicable | 99 atom % ¹³C |

Elucidating Metabolic Fates: The Role in Key Signaling Pathways

D-Ribose is a central molecule in cellular metabolism, serving as a critical component of ATP, the primary energy currency of the cell, and as a precursor for the synthesis of nucleotides, which are the building blocks of DNA and RNA.[3] The pentose phosphate pathway (PPP) is the primary route for the endogenous synthesis of D-ribose-5-phosphate. The use of this compound allows researchers to trace the metabolic fate of exogenously supplied ribose through these critical pathways.

Pentose Phosphate Pathway (PPP) and Glycolysis Interface

The following diagram illustrates the entry of D-Ribose into the latter stages of the pentose phosphate pathway and its connection to glycolysis.

ATP Synthesis via the Salvage Pathway

D-Ribose-5-phosphate is a crucial precursor for the synthesis of phosphoribosyl pyrophosphate (PRPP), a key molecule in the nucleotide salvage pathway for ATP generation.

Experimental Protocols: Tracing with this compound

The unique mass of this compound makes it an invaluable tool for metabolic flux analysis (MFA) and other tracer studies using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[4]

General Experimental Workflow for Metabolic Tracer Studies

The following diagram outlines a typical workflow for a metabolic tracer experiment using this compound.

Detailed Methodologies

1. 13C Metabolic Flux Analysis using Mass Spectrometry

-

Objective: To quantify the flow of carbon from this compound through central metabolic pathways.

-

Methodology:

-

Cell Culture: Culture cells of interest to a desired confluency. Replace the standard medium with a medium containing a known concentration of this compound as the sole or a supplementary carbon source. Incubate for a time course determined by the expected rate of metabolic turnover.

-

Metabolite Extraction: Rapidly quench metabolic activity by flash-freezing the cells in liquid nitrogen. Extract metabolites using a cold solvent mixture, typically methanol, acetonitrile, and water.

-

Sample Preparation: Centrifuge the extract to pellet cellular debris. The supernatant containing the metabolites is then dried under vacuum.

-

LC-MS/MS Analysis: Reconstitute the dried metabolites in a suitable solvent and inject them into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. The liquid chromatography separates the individual metabolites, and the mass spectrometer detects the mass-to-charge ratio of each metabolite and its isotopologues (molecules with different numbers of ¹³C atoms).[5]

-

Data Analysis: The resulting data provides the isotopologue distribution for each metabolite of interest. This information is then used in computational models to calculate the relative flux through different metabolic pathways.[6]

-

2. NMR Spectroscopy for Positional Isotope Analysis

-

Objective: To determine the specific positions of ¹³C atoms within metabolites derived from this compound.

-

Methodology:

-

Sample Preparation: Similar to MS-based methods, cells are cultured with this compound, and metabolites are extracted. The extracted and purified metabolites are then dissolved in a suitable deuterated solvent for NMR analysis.

-

NMR Data Acquisition: A high-field NMR spectrometer is used to acquire ¹³C NMR spectra. Various 1D and 2D NMR experiments (e.g., ¹H-¹³C HSQC, ¹³C-¹³C COSY) are performed to identify the ¹³C-labeled positions within the metabolite structures.[7]

-

Data Analysis: The chemical shifts and coupling constants in the NMR spectra provide detailed information about the connectivity of the carbon atoms, allowing for the precise mapping of the ¹³C labels. This positional information provides a deeper understanding of the specific enzymatic reactions that have occurred.[8]

-

Applications in Drug Development

The use of stable isotope-labeled compounds like this compound is a powerful tool in various stages of drug development.

-

Target Engagement and Mechanism of Action Studies: By tracing the metabolic fate of this compound, researchers can assess how a drug candidate affects specific metabolic pathways. For example, a drug that inhibits an enzyme in the pentose phosphate pathway would alter the incorporation of ¹³C into downstream metabolites.

-

Pharmacokinetic and Drug Metabolism (ADME) Studies: While not a direct application for this compound itself, the principles of using stable isotope labeling are fundamental in ADME (Absorption, Distribution, Metabolism, and Excretion) studies. A drug candidate can be synthesized with ¹³C labels to trace its metabolic fate in vivo, identify metabolites, and quantify drug exposure without the need for radioactive materials.[9][10]

-

Toxicology Studies: Stable isotope tracers can help elucidate mechanisms of drug-induced toxicity. By observing how a drug alters the metabolism of essential molecules like ribose, researchers can identify off-target effects and potential liabilities early in the development process.[10]

References

- 1. D-Ribose | C5H10O5 | CID 10975657 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. D-Ribose CAS#: 50-69-1 [m.chemicalbook.com]

- 3. Ribose - Wikipedia [en.wikipedia.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. escholarship.org [escholarship.org]

- 6. Proposing a validation scheme for 13C metabolite tracer studies in high-resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 13C-direct detected NMR experiments for the sequential J-based resonance assignment of RNA oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Alternate-site isotopic labeling of ribonucleotides for NMR studies of ribose conformational dynamics in RNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The use of stable isotopes in drug metabolism studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Understanding Carbon Labeling in D-Ribose-13C-4: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the principles and applications of D-Ribose labeled with carbon-13 at the fourth position (D-Ribose-13C-4). As a stable isotope tracer, this compound offers a powerful tool for elucidating metabolic pathways, quantifying flux, and understanding the biochemical basis of diseases. This document outlines the core concepts of carbon labeling with this specific isotopomer, details relevant experimental methodologies, and provides visualizations of key metabolic routes.

Introduction to Carbon Labeling with this compound

Stable isotope labeling is a fundamental technique in metabolic research, enabling the tracing of atoms through biochemical reactions. D-Ribose, a central component of nucleotides and a key intermediate in the pentose phosphate pathway (PPP), is of particular interest. By introducing D-Ribose with a heavy isotope of carbon (¹³C) at a specific position, researchers can follow the fate of this labeled carbon as it is incorporated into various downstream metabolites.

This compound specifically places the isotopic label on the fourth carbon atom of the ribose molecule. This targeted labeling allows for precise tracking of the C4 carbon through metabolic transformations, providing unique insights into the activities of specific enzymes and pathways that would be obscured with uniformly labeled tracers.

The primary application of this compound lies in Metabolic Flux Analysis (MFA) . MFA is a powerful technique used to quantify the rates (fluxes) of intracellular metabolic reactions. By measuring the distribution of ¹³C in metabolites downstream of the labeled precursor, researchers can computationally model and determine the flow of carbon through the metabolic network.

Key Metabolic Pathways Investigated with this compound

The metabolism of this compound is intricately linked to the Pentose Phosphate Pathway (PPP) , a crucial pathway for generating NADPH and the precursors for nucleotide biosynthesis.

-

Oxidative and Non-Oxidative PPP: The PPP has two branches. The oxidative branch produces NADPH and converts glucose-6-phosphate into ribulose-5-phosphate. The non-oxidative branch interconverts 5-carbon sugars, including ribose-5-phosphate, and links the PPP with glycolysis. Tracing the ¹³C label from this compound through these interconversions can reveal the relative activities of these two branches.

-

Nucleotide Synthesis: Ribose-5-phosphate is a direct precursor for the synthesis of purine and pyrimidine nucleotides. By tracking the incorporation of the ¹³C label from the C4 position of ribose into the ribose moiety of nucleotides, researchers can quantify the rate of de novo nucleotide synthesis.

-

Glycolysis and Gluconeogenesis: The intermediates of the non-oxidative PPP can re-enter the glycolytic pathway. The fate of the ¹³C label from this compound can therefore provide information on the interplay between the PPP and glycolysis.

Below is a diagram illustrating the central role of D-Ribose in these pathways.

Experimental Protocols

While specific, detailed protocols for the use of this compound are not widely published, the following sections outline the general methodologies for conducting stable isotope tracing experiments with this compound, adapted from established protocols for other ¹³C-labeled precursors.

Cell Culture and Labeling

A generalized workflow for a cell-based labeling experiment is presented below.

D-Ribose-13C-4 as a Tracer in Metabolic Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope tracers are indispensable tools in metabolic research, enabling the elucidation of pathway fluxes and nutrient fates within complex biological systems. While uniformly labeled or [1-¹³C]- and [2-¹³C]-glucose are commonly employed to probe the pentose phosphate pathway (PPP) and nucleotide synthesis, the use of positionally labeled ribose, such as D-Ribose-¹³C-4, offers a more direct and nuanced approach to investigate specific aspects of ribose metabolism. This technical guide provides a comprehensive overview of the core principles, experimental considerations, and potential applications of D-Ribose-¹³C-4 as a metabolic tracer. Although direct experimental data for D-Ribose-¹³C-4 is limited in published literature, this guide extrapolates from established principles of ¹³C-metabolic flux analysis (MFA) to provide a robust framework for its utilization.

Core Concepts: Why Use D-Ribose-¹³C-4?

D-Ribose is a central precursor for the synthesis of nucleotides (ATP, GTP, etc.) and nucleic acids (RNA and DNA).[1] It is primarily synthesized through the pentose phosphate pathway. By introducing D-Ribose with a ¹³C label at a specific position, researchers can trace the fate of that carbon atom through various metabolic transformations.

The strategic placement of the label at the C4 position of D-ribose allows for the investigation of several key metabolic questions:

-

Non-oxidative Pentose Phosphate Pathway (PPP) Activity: The non-oxidative branch of the PPP involves a series of carbon-shuffling reactions catalyzed by transketolase and transaldolase. Tracing the ¹³C label from the C4 position of ribose through these rearrangements into glycolytic intermediates like fructose-6-phosphate and glyceraldehyde-3-phosphate can provide insights into the reversibility and flux through these reactions.

-

Nucleotide and Nucleic Acid Synthesis: Direct incorporation of the labeled ribose moiety into the backbone of nucleotides and nucleic acids can be quantified, providing a measure of de novo and salvage pathway activities for nucleotide synthesis.

-

Metabolic Fates of the Ribose Backbone: Beyond nucleotide synthesis, the carbon backbone of ribose can be catabolized. Tracking the ¹³C-4 label can reveal the extent to which ribose contributes to other metabolic pathways, such as glycolysis or the TCA cycle, under different physiological or pathological conditions.

Experimental Protocols

The following sections outline a generalized experimental workflow for utilizing D-Ribose-¹³C-4 as a metabolic tracer in cell culture.

Cell Culture and Tracer Administration

-

Cell Seeding: Plate cells at a density that ensures they are in the exponential growth phase at the time of the experiment. A typical starting point is to seed 2 x 10⁵ cells per well in a 6-well plate.

-

Media Formulation: The day before the experiment, replace the standard growth medium with a custom medium that is identical in composition except that unlabeled D-ribose is replaced with D-Ribose-¹³C-4. The concentration of the tracer should be optimized for the specific cell line and experimental goals but typically ranges from 5 to 25 mM. It is crucial to use dialyzed fetal bovine serum (FBS) to minimize the introduction of unlabeled metabolites.

-

Labeling Duration: The incubation time with the tracer is critical and depends on the turnover rate of the metabolites of interest. For rapidly synthesized molecules like nucleotides, a labeling period of a few hours may be sufficient to approach isotopic steady state. For macromolecules like RNA, a longer period (e.g., 24-48 hours) may be necessary. Time-course experiments are recommended to determine the optimal labeling duration.

Metabolite Extraction

-

Quenching Metabolism: To accurately capture the metabolic state at the time of harvest, it is essential to rapidly quench all enzymatic activity. This is typically achieved by aspirating the labeling medium and immediately washing the cells with ice-cold phosphate-buffered saline (PBS).

-

Extraction: Immediately following the wash, add a pre-chilled extraction solvent. A common choice is 80% methanol in water, kept at -80°C. Scrape the cells in the cold solvent and transfer the cell lysate to a microcentrifuge tube.

-

Sample Preparation: Vortex the lysate vigorously and incubate at -20°C for at least 1 hour to precipitate proteins. Centrifuge at maximum speed for 10 minutes at 4°C. The supernatant contains the polar metabolites and is transferred to a new tube for analysis. The pellet can be saved for protein or nucleic acid analysis.

Analytical Methods: GC-MS and LC-MS

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the primary analytical techniques for measuring the incorporation of ¹³C into metabolites.

-

GC-MS Analysis:

-

Derivatization: Polar metabolites are often not volatile enough for GC analysis and require chemical derivatization. A common method is methoximation followed by silylation.

-

Analysis: The derivatized sample is injected into the GC-MS. The mass spectrometer is operated in selected ion monitoring (SIM) or full scan mode to detect the different mass isotopologues of the target metabolites.

-

-

LC-MS Analysis:

-

Chromatography: Reversed-phase or hydrophilic interaction liquid chromatography (HILIC) can be used to separate polar metabolites.

-

Mass Spectrometry: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is used to accurately measure the mass-to-charge ratio of the metabolites and their isotopologues.

-

Data Presentation and Interpretation

The primary output of a ¹³C tracer experiment is the mass isotopologue distribution (MID) for each metabolite of interest. The MID represents the fractional abundance of each isotopologue (M+0, M+1, M+2, etc.), where M is the mass of the unlabeled metabolite.

Hypothetical Quantitative Data

The following table presents hypothetical MIDs for key metabolites in a cancer cell line cultured with [4-¹³C]D-ribose for 24 hours. These values are for illustrative purposes to demonstrate the expected labeling patterns.

| Metabolite | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) | M+4 (%) | M+5 (%) |

| Ribose-5-phosphate | 5 | 95 | 0 | 0 | 0 | 0 |

| ATP (Ribose moiety) | 10 | 90 | 0 | 0 | 0 | 0 |

| Fructose-6-phosphate | 85 | 15 | 0 | 0 | 0 | 0 |

| Glyceraldehyde-3-P | 90 | 10 | 0 | 0 | 0 | 0 |

| Lactate | 95 | 5 | 0 | 0 | 0 | 0 |

Interpretation of Hypothetical Data:

-

Ribose-5-phosphate and ATP: The high M+1 enrichment indicates direct incorporation of the labeled ribose. The slightly lower enrichment in the ATP pool compared to the precursor ribose-5-phosphate pool may reflect contributions from salvage pathways or slower turnover.

-

Fructose-6-phosphate and Glyceraldehyde-3-phosphate: The appearance of an M+1 label in these glycolytic intermediates suggests the reverse activity of the non-oxidative PPP, where the C4 of ribose is transferred.

-

Lactate: The low but present M+1 labeling in lactate indicates that carbon from the supplied ribose can enter glycolysis and be secreted as lactate.

Visualization of Metabolic Pathways and Workflows

Pentose Phosphate Pathway and Nucleotide Synthesis

The following diagram illustrates the central role of D-ribose in the pentose phosphate pathway and its subsequent incorporation into nucleotides. The path of the ¹³C label from D-Ribose-¹³C-4 is highlighted.

Experimental Workflow

This diagram outlines the major steps in a typical ¹³C metabolic tracing experiment using D-Ribose-¹³C-4.

Conclusion

D-Ribose-¹³C-4 represents a valuable, albeit currently underutilized, tool for the detailed investigation of ribose metabolism. Its application can provide specific insights into the dynamics of the non-oxidative pentose phosphate pathway and the biosynthesis of nucleotides. While this guide provides a foundational framework based on established principles, researchers are encouraged to optimize protocols for their specific biological systems and research questions. The continued development and application of position-specific isotope tracers like D-Ribose-¹³C-4 will undoubtedly deepen our understanding of metabolic networks in health and disease.

References

A Technical Guide to Investigating Cellular Metabolism with D-Ribose-¹³C₄

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the application of D-Ribose-¹³C₄ as a stable isotope tracer for elucidating cellular metabolism. Designed for professionals in research and drug development, this document details the core principles, experimental protocols, and data interpretation necessary for leveraging this powerful tool in metabolic studies.

Introduction: The Role of D-Ribose-¹³C₄ in Metabolic Tracing

D-Ribose is a central pentose sugar essential for the synthesis of nucleotides (ATP, GTP, etc.) and nucleic acids (RNA and DNA). Introducing a ¹³C label at the fourth carbon position (D-Ribose-¹³C₄) allows for the precise tracking of its metabolic fate through various interconnected pathways. This non-radioactive, stable isotope acts as a powerful probe to dissect the complexities of cellular bioenergetics and biosynthesis.

The primary metabolic routes for D-ribose, and thus for the ¹³C₄ label, include the Pentose Phosphate Pathway (PPP) and nucleotide salvage and synthesis pathways. By monitoring the incorporation of the ¹³C label into downstream metabolites, researchers can gain quantitative insights into the activity of these pathways, which are often dysregulated in diseases such as cancer and metabolic syndrome.

Key Metabolic Pathways Investigated with D-Ribose-¹³C₄

2.1. Pentose Phosphate Pathway (PPP): Exogenously supplied D-Ribose can be phosphorylated to ribose-5-phosphate, a key intermediate in the PPP. The ¹³C₄ label can then be traced through the non-oxidative branch of the PPP, revealing the interplay between nucleotide synthesis and glycolysis.

2.2. Nucleotide Synthesis and Salvage: Ribose-5-phosphate is a direct precursor for phosphoribosyl pyrophosphate (PRPP), a critical molecule for both de novo and salvage pathways of nucleotide synthesis. Tracking the ¹³C₄ label into the ribose moiety of purine and pyrimidine nucleotides provides a direct measure of their synthesis rates.

2.3. Glycolysis and the TCA Cycle: The non-oxidative PPP can convert pentose phosphates back into glycolytic intermediates, such as fructose-6-phosphate and glyceraldehyde-3-phosphate. The appearance of the ¹³C label in glycolytic and TCA cycle metabolites can, therefore, indicate the flux of ribose carbons back into central carbon metabolism.

Experimental Design and Protocols

A typical metabolic tracing experiment using D-Ribose-¹³C₄ involves cell culture, metabolite extraction, and analysis by mass spectrometry or NMR. The following is a generalized protocol that can be adapted to specific cell types and research questions.

3.1. Cell Culture and Labeling

-

Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of harvest.

-

Tracer Introduction: Replace the standard culture medium with a medium containing D-Ribose-¹³C₄. The concentration of the tracer can vary, but a common starting point is to replace the unlabeled ribose or a fraction of the glucose in the medium.

-

Incubation: Incubate the cells with the labeled medium for a predetermined period. The incubation time is critical for observing isotopic enrichment in downstream metabolites and should be optimized based on the expected turnover rates of the pathways of interest. Time-course experiments are highly recommended to monitor the dynamics of label incorporation.

-

Metabolite Quenching and Extraction: To halt metabolic activity, rapidly quench the cells with a cold solvent, such as liquid nitrogen or ice-cold saline. Extract the metabolites using a suitable solvent system, commonly a mixture of methanol, acetonitrile, and water.

3.2. Sample Analysis

Metabolite extracts are typically analyzed by mass spectrometry (MS) coupled with either gas chromatography (GC) or liquid chromatography (LC), or by nuclear magnetic resonance (NMR) spectroscopy.

-

GC-MS: Often used for the analysis of derivatized amino acids and intermediates of central carbon metabolism.

-

LC-MS: A versatile technique for the analysis of a wide range of polar metabolites, including nucleotides and sugar phosphates.

-

NMR: Provides detailed information on the positional distribution of the ¹³C label within a molecule.

Quantitative Data and Interpretation

The primary data obtained from a ¹³C tracing experiment is the mass isotopologue distribution (MID) for each metabolite of interest. The MID represents the fractional abundance of each isotopologue (a molecule differing only in its isotopic composition).

Table 1: Hypothetical Mass Isotopologue Distribution (MID) of Key Metabolites after Labeling with D-Ribose-¹³C₄

| Metabolite | M+0 | M+1 | M+2 | M+3 | M+4 | M+5 |

| Ribose-5-Phosphate | 20% | 80% | 0% | 0% | 0% | 0% |

| ATP (Ribose moiety) | 35% | 65% | 0% | 0% | 0% | 0% |

| Fructose-6-Phosphate | 85% | 15% | 0% | 0% | 0% | 0% |

| Lactate | 98% | 2% | 0% | 0% | - | - |

M+n represents the isotopologue with 'n' ¹³C atoms incorporated.

Interpretation of the data in Table 1:

-

Ribose-5-Phosphate: The high abundance of M+1 indicates direct phosphorylation of the exogenously supplied D-Ribose-¹³C₄.

-

ATP: The significant M+1 enrichment in the ribose moiety of ATP demonstrates active nucleotide synthesis utilizing the labeled ribose.

-

Fructose-6-Phosphate: The presence of M+1 suggests that a portion of the labeled ribose has entered the non-oxidative PPP and has been converted back to this glycolytic intermediate.

-

Lactate: The small but detectable M+1 fraction in lactate indicates that the ¹³C label from ribose has traversed through glycolysis.

Visualizing Metabolic Pathways and Workflows

Diagrams are essential for visualizing the flow of the ¹³C label and the experimental process.

Conclusion and Future Directions

The use of D-Ribose-¹³C₄ as a metabolic tracer offers a nuanced and quantitative view of cellular metabolism, particularly concerning the pentose phosphate pathway and nucleotide synthesis. This technical guide provides a foundational understanding and practical framework for researchers to employ this technique. Future applications may involve combining D-Ribose-¹³C₄ tracing with other isotopic labels to simultaneously probe multiple pathways, as well as its use in more complex in vivo models to better understand disease metabolism in a physiological context. The continued development of analytical technologies and computational modeling will further enhance the resolution and predictive power of these stable isotope tracing studies.

Methodological & Application

Synthesis Protocol for D-Ribose-13C-4: An Application Note for Isotope-Labeling in Research

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the synthesis of D-Ribose-13C-4, an isotopically labeled sugar crucial for a variety of research applications. This stable isotope-labeled compound serves as a valuable tracer in metabolic studies, a tool for elucidating biochemical pathways, and a key component in nuclear magnetic resonance (NMR) spectroscopy for structural analysis of nucleic acids and other biomolecules.

Introduction

D-Ribose is a fundamental pentose sugar that forms the backbone of RNA and is a precursor to the synthesis of nucleotides and other essential biomolecules. The selective incorporation of a carbon-13 (¹³C) isotope at the C4 position of D-Ribose creates a powerful tool for researchers. This compound allows for the precise tracking of the ribose moiety in various metabolic and cellular processes. Its applications span from metabolic flux analysis in cancer research to the study of RNA structure and dynamics.

Applications

-

Metabolic Flux Analysis: this compound is utilized to trace the pentose phosphate pathway (PPP) and other interconnected metabolic routes. By tracking the incorporation and distribution of the ¹³C label in downstream metabolites, researchers can quantify the activity of these pathways under different physiological or pathological conditions.

-

NMR Spectroscopy: The ¹³C label at a specific position provides a unique spectroscopic handle for NMR studies. This enables the detailed investigation of the conformation and dynamics of RNA and DNA molecules, as well as their interactions with proteins and other ligands.[1]

-

Elucidation of Biosynthetic Pathways: This labeled compound can be used to unravel the biosynthetic origins of various natural products and biomolecules that incorporate a ribose or ribose-derived unit.

Physicochemical Data

| Property | Value |

| Chemical Formula | ¹³C¹²C₄H₁₀O₅ |

| Molecular Weight | 151.12 g/mol |

| Isotopic Purity | ≥ 99 atom % ¹³C |

| Chemical Purity | ≥ 98% |

| Appearance | White to off-white solid |

| Solubility | Soluble in water |

Synthesis Workflow

The synthesis of this compound is typically achieved through a chemoenzymatic approach. This strategy combines the precision of enzymatic reactions with the versatility of chemical synthesis to achieve site-specific isotopic labeling. A plausible synthetic route, based on established methods for carbohydrate labeling, is outlined below.[1][2]

A plausible chemoenzymatic workflow for the synthesis of this compound.

Experimental Protocol

The following is a representative protocol for the synthesis of this compound, based on established chemoenzymatic methodologies for isotopic labeling of sugars.

Materials:

-

D-Xylose

-

Potassium Cyanide-¹³C (K¹³CN)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Sodium borohydride (NaBH₄) or a suitable catalyst for reduction

-

Ion-exchange resins (cationic and anionic)

-

Solvents: Ethanol, Methanol

-

Thin-layer chromatography (TLC) plates and developing solvents

-

NMR tubes and deuterated solvents (e.g., D₂O)

Procedure:

-

Cyanohydrin Formation:

-

Dissolve D-Xylose in water.

-

Add a solution of K¹³CN in water to the D-Xylose solution.

-

Maintain the pH of the reaction mixture between 9 and 10 by the controlled addition of a dilute NaOH solution.

-

Monitor the reaction progress by TLC. The reaction typically proceeds at room temperature for several hours.

-

-

Hydrolysis of the Cyanohydrin:

-

Once the cyanohydrin formation is complete, acidify the reaction mixture with HCl to hydrolyze the nitrile group to a carboxylic acid. This step forms a mixture of epimeric aldonic acids.

-

The hydrolysis is typically carried out by heating the mixture.

-

-

Purification of the Aldonic Acid:

-

Neutralize the reaction mixture and pass it through a cation-exchange resin followed by an anion-exchange resin to remove salts and unreacted starting materials.

-

Elute the desired aldonic acid from the anion-exchange resin.

-

-

Reduction to this compound:

-

The purified aldonic acid is then reduced to the corresponding aldose. This can be achieved using a reducing agent such as sodium borohydride in a buffered solution or through catalytic hydrogenation. The choice of reducing agent and conditions is critical to favor the formation of the desired ribose epimer.

-

Careful control of pH and temperature is necessary to optimize the yield of this compound.

-

-

Final Purification:

-

The resulting this compound is purified from the reaction mixture using column chromatography on a suitable stationary phase, such as a calcium-form cation-exchange resin.

-

The fractions containing the purified product are pooled, concentrated under reduced pressure, and lyophilized to yield the final product as a white solid.

-

Characterization Data

The synthesized this compound should be characterized to confirm its identity, purity, and the position of the isotopic label.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will show the characteristic signals for the ribose protons. The coupling constants between protons and the ¹³C-labeled carbon (J-coupling) will be altered, providing confirmation of the label's position.

-

¹³C NMR: The carbon NMR spectrum is the most direct method to confirm the position of the label. A significant enhancement of the signal corresponding to C4 is expected. The chemical shifts of the different anomers of D-ribose in D₂O are provided below as a reference. The exact chemical shift for C4 in the labeled compound may show a slight isotope shift.

| Anomer | C1 (ppm) | C2 (ppm) | C3 (ppm) | C4 (ppm) | C5 (ppm) |

| α-pyranose | 95.0 | 71.5 | 70.7 | 68.8 | 64.5 |

| β-pyranose | 95.3 | 72.5 | 70.4 | 68.7 | 64.5 |

| α-furanose | 97.8 | 72.4 | 71.5 | 84.5 | 62.9 |

| β-furanose | 102.4 | 76.7 | 71.9 | 84.0 | 64.0 |

| Table of approximate ¹³C NMR chemical shifts for unlabeled D-Ribose in D₂O.[3][4] |

Mass Spectrometry (MS):

-

Mass spectrometry will confirm the incorporation of the ¹³C isotope by a +1 mass shift in the molecular ion peak compared to the unlabeled D-Ribose. Fragmentation analysis can further confirm the location of the label.

Signaling Pathway and Experimental Workflow Diagram

The primary application of this compound is in tracing metabolic pathways. The diagram below illustrates its entry into the Pentose Phosphate Pathway and subsequent incorporation into nucleotides.

Metabolic fate of this compound in nucleotide biosynthesis.

This application note provides a comprehensive overview and a plausible synthesis protocol for this compound. Researchers should adapt and optimize the described methods based on their specific laboratory conditions and available instrumentation. The use of this isotopically labeled sugar will undoubtedly continue to provide valuable insights into the complex world of cellular metabolism and biomolecular structure.

References

Application Notes and Protocols for D-Ribose-13C-4 in NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Ribose-13C-4 is a stable isotope-labeled sugar that serves as a powerful tool in nuclear magnetic resonance (NMR) spectroscopy for tracing the metabolic fate of ribose in biological systems. By introducing a carbon-13 isotope at the fourth carbon position, researchers can track the incorporation of this labeled ribose into various metabolic pathways, most notably the Pentose Phosphate Pathway (PPP) and nucleotide synthesis. These application notes provide detailed protocols for utilizing this compound in metabolic flux analysis and related NMR-based studies.

Core Applications

The primary application of this compound is in metabolic flux analysis (MFA) to quantitatively track the flow of carbon through the Pentose Phosphate Pathway. The PPP is a crucial metabolic route for the production of NADPH, which is essential for reductive biosynthesis and cellular antioxidant defense, and for the synthesis of ribose-5-phosphate, a precursor for nucleotides and nucleic acids.[1][2] By tracing the 13C-4 label, researchers can elucidate the relative activities of the oxidative and non-oxidative branches of the PPP.

Experimental Workflow

A typical workflow for a this compound labeling experiment followed by NMR analysis involves several key steps: cell culture and labeling, quenching of metabolism, metabolite extraction, and finally, NMR data acquisition and analysis.[3]

References

Application Notes and Protocols for Metabolic Flux Analysis using D-Ribose-13C-4

For Researchers, Scientists, and Drug Development Professionals

Introduction to Metabolic Flux Analysis with D-Ribose-13C-4

Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a biological system. By introducing a stable isotope-labeled substrate, such as this compound, and tracking the incorporation of the heavy isotope into downstream metabolites, researchers can elucidate the contributions of various pathways to cellular metabolism. D-Ribose, a central component of nucleotides and a key intermediate in the pentose phosphate pathway (PPP), serves as an excellent tracer for investigating nucleotide biosynthesis, the PPP, and its connections to glycolysis. The use of D-Ribose specifically labeled with ¹³C at the fourth carbon position (this compound) allows for precise tracking of this carbon atom through the intricate network of metabolic reactions.

These application notes provide a comprehensive overview and detailed protocols for designing and conducting metabolic flux analysis experiments using this compound in adherent mammalian cells. The information is intended to guide researchers in academia and industry, including those in drug development, in applying this technique to understand cellular metabolism in various physiological and pathological contexts.

Key Applications

-

Elucidating Pentose Phosphate Pathway (PPP) Activity: this compound is a direct probe for the non-oxidative branch of the PPP. By tracing the fate of the ¹³C label, the relative activities of transketolase and transaldolase can be determined.

-

Quantifying Nucleotide Biosynthesis: As a precursor for nucleotide synthesis, labeled ribose can be used to measure the rate of de novo and salvage pathways for nucleotide production.

-

Investigating Cancer Metabolism: Cancer cells often exhibit altered glucose and PPP metabolism. This compound can be used to probe these alterations and identify potential therapeutic targets.[1][2][3][4]

-

Drug Discovery and Development: Understanding the metabolic effects of a drug candidate is crucial. MFA with this compound can be employed to assess how a compound modulates the PPP and nucleotide metabolism, providing insights into its mechanism of action and potential off-target effects.

Experimental Design Considerations

Successful metabolic flux analysis experiments require careful planning. Key considerations include:

-

Cell Line Selection: The choice of cell line will depend on the biological question. Proliferating cancer cell lines are often used due to their high metabolic rates.

-

Tracer Concentration: The concentration of this compound should be optimized to ensure sufficient labeling of downstream metabolites without causing metabolic perturbations. A starting point could be to replace the glucose in the medium partially or fully with labeled ribose, depending on the experimental goals.

-

Labeling Time: The duration of labeling should be sufficient to achieve isotopic steady-state in the metabolites of interest. This is typically determined by performing a time-course experiment and measuring the isotopic enrichment of key metabolites over time.[1] For many mammalian cell lines, a labeling period of 24 to 48 hours is a reasonable starting point.

-

Control Experiments: Appropriate controls are essential for data interpretation. These include cells grown in parallel with unlabeled D-Ribose and a "time zero" sample collected immediately after the addition of the labeled substrate.

Detailed Experimental Protocol

This protocol is designed for adherent mammalian cells cultured in 6-well plates.

Materials:

-

Adherent mammalian cell line of interest

-

Complete cell culture medium (e.g., DMEM, RPMI-1640)

-

This compound (ensure high isotopic purity)

-

Phosphate-buffered saline (PBS), ice-cold

-

Methanol (LC-MS grade), pre-chilled to -80°C

-

Acetonitrile (LC-MS grade), pre-chilled to -80°C

-

Water (LC-MS grade)

-

Cell scraper

-

Centrifuge capable of reaching 14,000 x g at 4°C

-

Lyophilizer or vacuum concentrator

-

LC-MS/MS system

Procedure:

-

Cell Seeding:

-

Seed cells in 6-well plates at a density that will result in approximately 80-90% confluency at the time of harvest. Allow cells to adhere and grow for 24 hours.

-

-

Isotope Labeling:

-

Prepare the labeling medium by supplementing the base medium with this compound at the desired concentration. For example, replace the glucose in the medium with an equivalent concentration of this compound.

-

Aspirate the existing medium from the cells and wash once with pre-warmed PBS.

-

Add the pre-warmed labeling medium to the cells.

-

Incubate the cells for the predetermined labeling time (e.g., 24 hours) under standard cell culture conditions (37°C, 5% CO₂).

-

-

Metabolite Quenching and Extraction:

-

Place the 6-well plates on ice.

-

Aspirate the labeling medium.

-

Quickly wash the cells twice with ice-cold PBS to remove any remaining extracellular labeled substrate.

-

Add 1 mL of pre-chilled 80% methanol (-80°C) to each well to quench metabolism and lyse the cells.

-

Scrape the cells from the bottom of the well using a cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube.

-

Vortex the tubes for 30 seconds and incubate at -80°C for at least 30 minutes to precipitate proteins.

-

Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant, which contains the polar metabolites, to a new pre-chilled microcentrifuge tube.

-

Dry the metabolite extracts using a lyophilizer or a vacuum concentrator.

-

-

Sample Analysis by LC-MS/MS:

-

Reconstitute the dried metabolite extracts in a suitable volume of resuspension solvent (e.g., 50% acetonitrile in water).

-

Analyze the samples using a high-resolution LC-MS/MS system. The specific chromatographic method and mass spectrometer settings will need to be optimized for the metabolites of interest.

-

Monitor for the mass isotopologues of key downstream metabolites of ribose, such as ribose-5-phosphate, other sugar phosphates, and the ribose moiety of nucleotides.

-

Data Analysis and Presentation

The raw mass spectrometry data will consist of the signal intensities for different mass isotopologues of each metabolite. This data needs to be corrected for the natural abundance of ¹³C. The corrected mass isotopomer distributions (MIDs) can then be used to calculate metabolic fluxes using specialized software (e.g., INCA, Metran).[5]

Quantitative Data Summary:

The following tables provide a template for summarizing the quantitative data obtained from a this compound metabolic flux analysis experiment. The values presented are hypothetical and should be replaced with experimental data.

Table 1: Mass Isotopomer Distribution of Key Metabolites

| Metabolite | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) | M+4 (%) | M+5 (%) |

| Ribose-5-Phosphate | 5.0 | 90.0 | 4.0 | 0.5 | 0.3 | 0.2 |

| Sedoheptulose-7-Phosphate | 20.0 | 30.0 | 45.0 | 4.0 | 0.5 | 0.5 |

| Fructose-6-Phosphate | 30.0 | 25.0 | 35.0 | 8.0 | 1.5 | 0.5 |

| Glyceraldehyde-3-Phosphate | 40.0 | 35.0 | 20.0 | 5.0 | - | - |

| Ribose in ATP | 10.0 | 85.0 | 4.0 | 0.5 | 0.3 | 0.2 |

Table 2: Calculated Metabolic Fluxes (relative to Ribose uptake rate of 100)

| Reaction | Flux Value | Standard Deviation |

| Ribose Kinase | 95.2 | 3.1 |

| Transketolase (R5P + X5P <=> G3P + S7P) | 45.8 | 2.5 |

| Transaldolase (S7P + G3P <=> E4P + F6P) | 30.1 | 1.8 |

| De novo Nucleotide Synthesis | 15.3 | 1.2 |

| Salvage Nucleotide Synthesis | 5.7 | 0.8 |

| Glycolysis (from F6P) | 25.4 | 2.1 |

Visualizations

Diagram 1: Experimental Workflow for Metabolic Flux Analysis with this compound

Experimental workflow for this compound metabolic flux analysis.

Diagram 2: Metabolic Fate of the 4th Carbon of D-Ribose in the Pentose Phosphate Pathway

References

- 1. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. d-nb.info [d-nb.info]

- 4. [PDF] A guide to 13C metabolic flux analysis for the cancer biologist | Semantic Scholar [semanticscholar.org]

- 5. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]

Application Notes and Protocols for Tracing the Pentose Phosphate Pathway using D-Ribose-¹³C₄

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Pentose Phosphate Pathway (PPP) is a crucial metabolic pathway that operates in parallel to glycolysis. It plays a central role in cellular biosynthesis and the maintenance of redox balance. The PPP is responsible for the production of nicotinamide adenine dinucleotide phosphate (NADPH), a key reductant in anabolic processes and antioxidant defense, and the synthesis of pentose sugars, which are essential precursors for nucleotide and nucleic acid biosynthesis. Given its critical roles, the PPP is a key area of investigation in various fields, including cancer metabolism, neurodegenerative diseases, and drug development.

Stable isotope tracing, utilizing compounds enriched with heavy isotopes like ¹³C, is a powerful technique for elucidating metabolic pathway activity. D-Ribose-¹³C₄ is a valuable tracer for specifically probing the non-oxidative branch of the PPP and for tracking the incorporation of ribose into nucleotide synthesis. This document provides detailed application notes and experimental protocols for using D-Ribose-¹³C₄ to trace the pentose phosphate pathway in mammalian cells.

Application Notes

Principle of D-Ribose-¹³C₄ Tracing:

When cells are cultured in a medium containing D-Ribose-¹³C₄, the labeled ribose is taken up by the cells and phosphorylated to ribose-5-phosphate (R5P). This ¹³C-labeled R5P can then enter two main metabolic fates that can be traced:

-

Nucleotide Biosynthesis: The labeled R5P is directly incorporated into the synthesis of purine and pyrimidine nucleotides. By analyzing the mass isotopologue distribution (MID) of these nucleotides and their derivatives, the rate of de novo nucleotide synthesis from exogenous ribose can be quantified.

-

Non-oxidative Pentose Phosphate Pathway: The labeled R5P can be converted through a series of reversible reactions in the non-oxidative PPP to other sugar phosphates, such as fructose-6-phosphate (F6P) and glyceraldehyde-3-phosphate (G3P). These intermediates can then enter glycolysis. Tracking the appearance of ¹³C from D-Ribose-¹³C₄ in glycolytic intermediates and lactate provides a measure of the flux through the non-oxidative PPP.

Applications in Research and Drug Development:

-

Cancer Metabolism: Cancer cells often exhibit upregulated PPP activity to support rapid proliferation and combat oxidative stress.[1][2][3] Tracing with D-Ribose-¹³C₄ can help to quantify the reliance of cancer cells on exogenous ribose for nucleotide synthesis and to understand the dynamics of the non-oxidative PPP. This information is valuable for identifying and validating novel therapeutic targets within the PPP.

-

Drug Discovery and Development: The PPP is a target for various therapeutic agents. D-Ribose-¹³C₄ tracing can be used to assess the on-target and off-target effects of drugs that modulate PPP activity. By quantifying changes in metabolic fluxes in response to drug treatment, researchers can gain insights into the mechanism of action and potential resistance mechanisms.

-

Inborn Errors of Metabolism: Studying the metabolic fate of labeled ribose can aid in understanding the pathophysiology of genetic disorders affecting the PPP and nucleotide metabolism.

-

Neurodegenerative Diseases: Oxidative stress is implicated in the pathogenesis of several neurodegenerative diseases. As the PPP is a major source of NADPH for antioxidant defense, tracing its activity with isotopic tracers can provide insights into the cellular response to oxidative damage in neuronal cells.

Quantitative Data on Pentose Phosphate Pathway Flux

The following tables summarize quantitative data on PPP flux in various cancer cell lines, primarily determined using ¹³C-labeled glucose tracers. This data provides a baseline for comparison when designing and interpreting experiments with D-Ribose-¹³C₄.

| Cell Line | Condition | Oxidative PPP Flux (% of Glucose Uptake) | Non-oxidative PPP Flux (% of Glucose Uptake) | Reference |

| MCF-7 (Breast Cancer) | Control | 5.5 ± 0.6 | 3.2 ± 0.4 | [3] |

| G6PD Silencing | 2.1 ± 0.3 | 1.8 ± 0.2 | [3] | |

| MDA-MB-231 (Breast Cancer) | Control | 7.2 ± 0.8 | 4.1 ± 0.5 | [3] |

| H6PD Silencing | 3.5 ± 0.4 | 2.0 ± 0.3 | [3] | |

| A549 (Lung Cancer) | Control | 8.9 ± 1.1 | 5.3 ± 0.7 | [3] |

| G6PD Silencing | 3.8 ± 0.5 | 2.5 ± 0.3 | [3] |

| Cell Line | Myc Expression Level | Oxidative PPP Flux (relative to Glycolysis) | Reference |

| P493-6 B-cells | Low | 0.15 ± 0.02 | [4] |

| High | 0.28 ± 0.03 | [4] |

Experimental Protocols

I. Cell Culture and ¹³C Labeling with D-Ribose-¹³C₄

This protocol describes the general procedure for labeling adherent mammalian cells with D-Ribose-¹³C₄.

Materials:

-

Mammalian cell line of interest

-

Complete culture medium (e.g., DMEM, RPMI-1640)

-

Fetal Bovine Serum (FBS), dialyzed

-

Penicillin-Streptomycin solution

-

Phosphate-Buffered Saline (PBS), sterile

-

Trypsin-EDTA solution

-

D-Ribose-¹³C₄ (ensure sterile preparation)

-

Culture plates or flasks

Procedure:

-

Cell Seeding: Seed cells in culture plates or flasks at a density that will result in 70-80% confluency at the time of harvest. Allow cells to attach and grow overnight in complete culture medium.[5]

-

Preparation of Labeling Medium: Prepare the labeling medium by supplementing the base medium (without glucose or with a low concentration of glucose, depending on the experimental design) with dialyzed FBS, penicillin-streptomycin, and the desired concentration of sterile D-Ribose-¹³C₄. A typical starting concentration is 5-10 mM.

-

Labeling:

-

Aspirate the complete culture medium from the cells.

-

Gently wash the cells twice with sterile PBS to remove any residual unlabeled glucose and ribose.

-

Add the pre-warmed labeling medium to the cells.

-

Incubate the cells for a predetermined period. The labeling time should be optimized based on the metabolic pathway of interest. For PPP intermediates and nucleotides, isotopic steady-state is typically reached within 6-24 hours.[6]

-

-

Metabolite Quenching and Extraction: Proceed immediately to the metabolite quenching and extraction protocol to halt enzymatic activity and extract the labeled metabolites.

II. Metabolite Quenching and Extraction

This protocol is designed for rapid quenching of metabolism and efficient extraction of polar metabolites from adherent cells.

Materials:

-

Cold (-80°C) 80% Methanol (v/v) in water

-

Liquid Nitrogen

-

Cell scraper

-

Microcentrifuge tubes, pre-chilled

-

Centrifuge capable of reaching high speeds at 4°C

Procedure:

-

Quenching:

-

Place the culture plate on a bed of dry ice or a pre-chilled metal block.

-

Aspirate the labeling medium as quickly as possible.

-

Immediately add a sufficient volume of ice-cold 80% methanol to cover the cell monolayer (e.g., 1 mL for a 6-well plate).

-

Place the plate in a -80°C freezer for at least 15 minutes to ensure complete quenching of metabolic activity.

-

-

Extraction:

-

Thaw the plate on ice.

-

Scrape the cells from the plate using a pre-chilled cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube.

-

Vortex the tube vigorously for 30 seconds.

-

Centrifuge at maximum speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cell debris and proteins.[7]

-

Carefully transfer the supernatant, which contains the extracted metabolites, to a new pre-chilled microcentrifuge tube.

-

The metabolite extract can be stored at -80°C until analysis.

-

III. Analysis of ¹³C-Labeled Metabolites by LC-MS/MS

This protocol provides a general framework for the analysis of ¹³C-labeled PPP intermediates and nucleotides using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Instrumentation and Columns:

-

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer.

-

Anion-exchange or reversed-phase chromatography columns are commonly used for the separation of phosphorylated sugars and nucleotides.[8][9]

LC Parameters (Example for Anion-Exchange Chromatography):

-

Mobile Phase A: Water with 10 mM ammonium acetate, pH 9.0

-

Mobile Phase B: Acetonitrile

-

Gradient: A linear gradient from high aqueous to high organic phase over 15-20 minutes.

-

Flow Rate: 0.2-0.4 mL/min

-

Column Temperature: 40°C

MS/MS Parameters:

-

Ionization Mode: Negative electrospray ionization (ESI) is typically used for phosphorylated intermediates and nucleotides.

-

Multiple Reaction Monitoring (MRM): For targeted analysis on a triple quadrupole mass spectrometer, specific precursor-to-product ion transitions for each metabolite and its ¹³C isotopologues need to be established.

-

High-Resolution MS: For untargeted or discovery metabolomics, a high-resolution instrument (e.g., Q-TOF, Orbitrap) can be used to acquire full scan data and determine the mass isotopologue distribution of metabolites.

Data Analysis:

-

The raw data is processed to obtain the peak areas for each isotopologue of the target metabolites.

-

The mass isotopologue distribution (MID) is calculated by correcting for the natural abundance of ¹³C.

-

The fractional contribution of D-Ribose-¹³C₄ to the synthesis of each metabolite is determined from the MID.